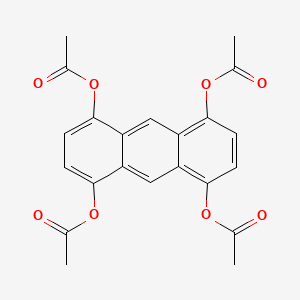
1,4,5,8-Tetraacetoxyanthracene
Overview
Description
1,4,5,8-Tetraacetoxyanthracene (TAA) is an organic compound with the formula C14H10O4. It is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique properties. TAA has been used in a variety of applications, including synthesis, catalysis, and drug delivery. It has been found to have a wide range of biochemical and physiological effects, and its potential for future applications is promising.
Scientific Research Applications
Macropolycyclic Compound Synthesis
1,4,5,8-Tetraacetoxyanthracene, in its isomer form, participates in highly diastereoselective Diels-Alder reactions. It acts as a precursor for the synthesis of novel macropolycyclic compounds like [12]beltene, [12]collarene, [12]cyclacene, and perhydro[12]cyclacene derivatives. These reactions are influenced by the stereoelectronic characteristics of dienophilic and diene components, suggesting significant potential in organic chemistry and molecular engineering (Ellwood, Mathlas, Stoddart, & Kohnke, 2010).
High-Temperature Polymer Development
1,4,5,8-Tetraacetoxyanthracene reacts with various polyimide oligomers to form Diels–Alder cycloaddition copolymers. These polymers exhibit significant solubility in common organic solvents and demonstrate exceptional thermal oxidative stability, making them viable as high-temperature composite matrix resins. Their potential in applications requiring high thermal resistance is notable (Meador, 1988).
Crystallographic Studies
The structural analysis of 1,4,5,8-Tetraacetoxyanthracene derivatives, such as anti-1,4,5,8-tetra-t-butyl and tetrapropyl derivatives, has been carried out using X-ray crystallography. These studies provide insights into the crystalline structures and molecular arrangements, which are crucial for understanding their chemical and physical properties (Kitamura, Tsukuda, & Kawase, 2009).
Fluorescence and Photophysical Properties
1,4,5,8-Tetraacetoxyanthracene derivatives exhibit unique fluorescence and photophysical properties. Research shows how the alkyl chain length influences the packing patterns in crystals and affects their fluorescent characteristics in the solid state. These properties make them suitable for applications in optical and electronic devices (Kitamura, Abe, Kawatsuki, Yoneda, Asada, Kobayashi, & Naito, 2007).
Safety and Hazards
properties
IUPAC Name |
(4,5,8-triacetyloxyanthracen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-11(23)27-19-5-6-20(28-12(2)24)16-10-18-17(9-15(16)19)21(29-13(3)25)7-8-22(18)30-14(4)26/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJITBZUPQYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369600 | |
| Record name | 1,4,5,8-TETRAACETOXYANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73562-85-3 | |
| Record name | 1,4,5,8-TETRAACETOXYANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



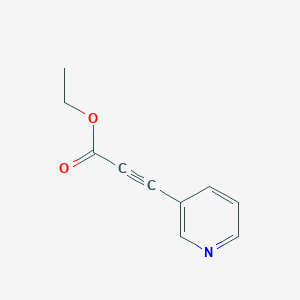
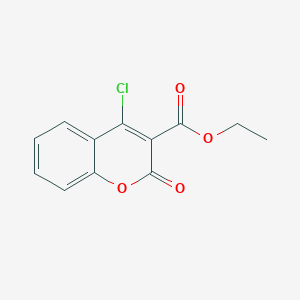

![3-[2-(4-Methylphenyl)acetyl]benzonitrile](/img/structure/B1621308.png)
![1-[(5-Bromopentyl)oxy]-4-chlorobenzene](/img/structure/B1621311.png)
![2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde](/img/structure/B1621312.png)
![2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1621314.png)
![2,2,2-trichloro-1-[1-(2-nitrophenyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1621315.png)
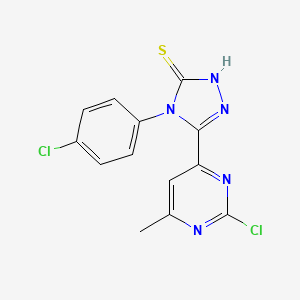
![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B1621318.png)
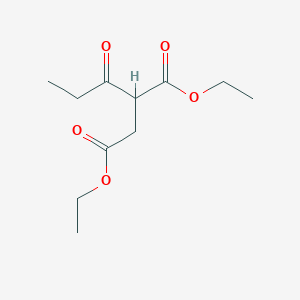
![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)
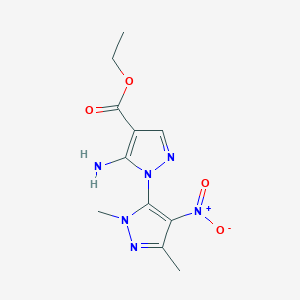
![2-[4-(Tert-butyl)phenoxy]nicotinic acid](/img/structure/B1621325.png)